molecular formula C13H12O2 B122684 4-Ethyl-1-naphthoic acid CAS No. 91902-58-8

4-Ethyl-1-naphthoic acid

Cat. No. B122684
CAS RN: 91902-58-8
M. Wt: 200.23 g/mol
InChI Key: PLFCGQDMWZGHOQ-UHFFFAOYSA-N
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Description

4-Ethyl-1-naphthoic acid is a chemical compound with the molecular formula C13H12O2 . It has a molar refractivity of 60.6±0.3 cm³ and a molar volume of 168.9±3.0 cm³ . It has been used in preparing antimalarial compounds and has shown to have plant-growth activity .


Synthesis Analysis

The synthesis of 4-Ethyl-1-naphthoic acid or its derivatives involves several steps . One method involves reacting 4-bromo-1-naphthalenetophenone with trimethyl orthoformate in the presence of a catalyst in an organic solvent to give 4-bromo-1- (1, 1-dimethoxyethyl) naphthalene . Another method involves the reaction of 1-acetonaphthone with DMSO and I2, followed by the addition of TBHP .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1-naphthoic acid consists of 13 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 200.233 Da .


Physical And Chemical Properties Analysis

4-Ethyl-1-naphthoic acid has a density of 1.2±0.1 g/cm³, a boiling point of 379.3±21.0 °C at 760 mmHg, and a flash point of 173.2±16.7 °C . It has a polar surface area of 37 Ų and a polarizability of 24.0±0.5 10^-24 cm³ .

Scientific Research Applications

Strigolactone Receptor Inhibition

4-Ethyl-1-naphthoic acid: derivatives have been synthesized and evaluated for their potential as strigolactone receptor inhibitors. These compounds, such as the novel molecule C6, show promise in regulating plant architecture by promoting shoot branching, delaying leaf senescence, and inhibiting the germination of root parasitic seeds like Phelipanche aegyptiaca. This application is crucial for improving crop yield and combating parasitic weed infestation .

Antimalarial Activity

Research indicates that 4-Ethyl-1-naphthoic acid is used in the preparation of compounds with antimalarial properties. The ability to develop new antimalarial drugs is vital, given the increasing resistance to existing treatments. This compound’s role in synthesizing new medications could be significant in the ongoing fight against malaria .

Plant Growth Regulation

Apart from its role as a strigolactone receptor inhibitor, 4-Ethyl-1-naphthoic acid has shown plant-growth activity. This suggests its potential use in developing plant growth regulators that can optimize agricultural practices by controlling the growth and development of crops .

Molecular Docking Studies

4-Ethyl-1-naphthoic acid: derivatives have been used in molecular docking experiments to understand their interaction with strigolactone receptors. These studies are essential for designing molecules that can effectively bind to and inhibit these receptors, providing insights into the development of agricultural chemicals .

Seed Germination Studies

The inhibition of seed germination, particularly of parasitic weeds, is another application of 4-Ethyl-1-naphthoic acid derivatives. By preventing the germination of these weeds, crops can be protected, leading to better yields and less competition for resources .

Senescence Delay

In agricultural research, delaying the senescence (aging) of leaves can extend the photosynthetic activity period, thereby enhancing crop productivity4-Ethyl-1-naphthoic acid derivatives have been shown to delay leaf senescence, which could be applied to increase the lifespan and productivity of various crops .

Hypocotyl Elongation Promotion

Studies have also found that 4-Ethyl-1-naphthoic acid can promote hypocotyl elongation in Arabidopsis. This application is relevant in understanding the hormonal regulation of plant growth and could lead to the development of methods to control plant morphology .

Biochemical Research

While not directly an application, 4-Ethyl-1-naphthoic acid is used in biochemical research to study its effects on various biological processes. This fundamental research can lead to the discovery of new applications and deepen our understanding of plant biology .

properties

IUPAC Name

4-ethylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFCGQDMWZGHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325055
Record name 4-Ethyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1-naphthoic acid

CAS RN

91902-58-8
Record name 91902-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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